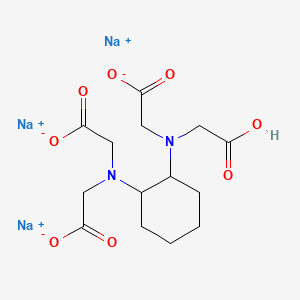
Glycine, N,N'-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt: is a chemical compound with the molecular formula C14H19N2Na3O8. It is known for its chelating properties, which means it can form stable complexes with metal ions. This compound is widely used in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt typically involves the reaction of glycine with a cyclohexane derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the trisodium salt. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical reactions and processes.
Biology: The compound is employed in biological studies to investigate metal ion interactions with biomolecules.
Medicine: It has potential therapeutic applications, including as a component in drug formulations and as a diagnostic agent.
Mechanism of Action
The mechanism of action of Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxylate and amine groups. This chelation process can affect the availability and reactivity of metal ions in various biological and chemical systems. The molecular targets and pathways involved in its action depend on the specific metal ions and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Like Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt, EDTA is a widely used chelating agent with similar applications in chemistry, biology, and industry.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with similar properties and uses.
Nitrilotriacetic acid (NTA): A chelating agent that is often compared with EDTA and other similar compounds.
Uniqueness
Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. Its cyclohexane backbone provides additional stability to the complexes, making it particularly useful in applications where strong and stable chelation is required .
Properties
CAS No. |
36679-96-6 |
|---|---|
Molecular Formula |
C14H19N2Na3O8 |
Molecular Weight |
412.28 g/mol |
IUPAC Name |
trisodium;2-[[2-[bis(carboxylatomethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C14H22N2O8.3Na/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;;;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;/q;3*+1/p-3 |
InChI Key |
YFTBBRKYHNWCBB-UHFFFAOYSA-K |
Canonical SMILES |
C1CCC(C(C1)N(CC(=O)O)CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
physical_description |
0.4 Molar aqueous solution: Clear colorless to light yellow liquid; [HACH LANGE MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





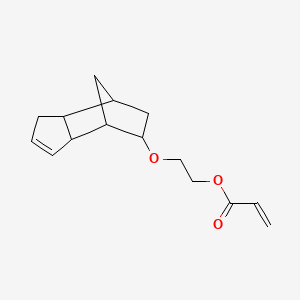
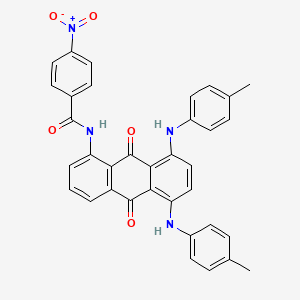

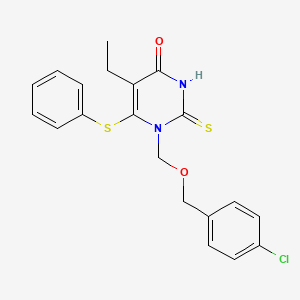
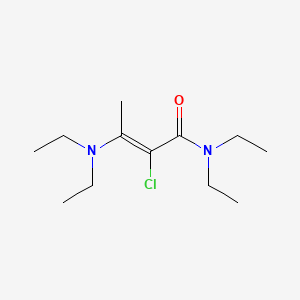
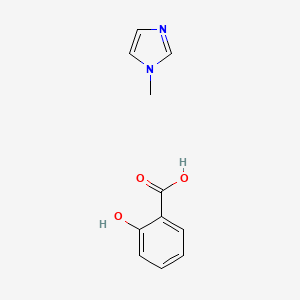
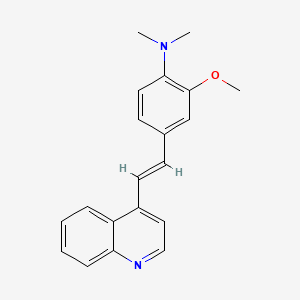

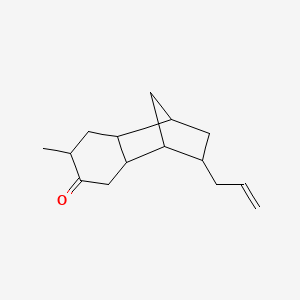
![N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide](/img/structure/B12680300.png)

